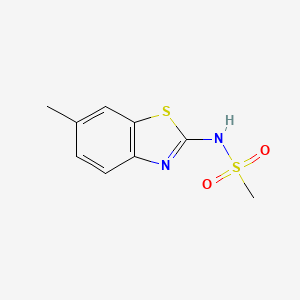

![molecular formula C15H10F3N3O B5567703 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

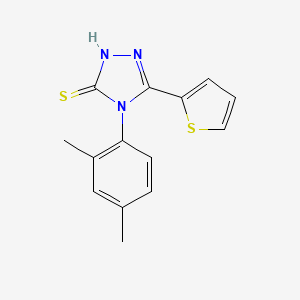

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine often involves multiple steps, including cyclization reactions and the formation of oxadiazole rings. For example, the synthesis of related oxadiazole derivatives has been achieved through condensation reactions involving specific reagents to construct the oxadiazole ring, a core structure in these molecules (Jin, Ma, & You, 2019).

Molecular Structure Analysis

Molecular structure analyses of such compounds reveal detailed geometries of the oxadiazole ring and its substituents. For instance, studies have shown that these compounds can form one-dimensional polymeric structures through coordination chemistry, indicating a potential for diverse molecular interactions and configurations (Jin, Ma, & You, 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds often explore their reactivity with various metals and other organic molecules, leading to the formation of coordination polymers with distinct properties. The oxadiazole ring acts as a coordination site, interacting with metal ions to form structured complexes (Jin, Ma, & You, 2019).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structures and intermolecular interactions, have been extensively studied. For example, the crystal structures can be stabilized by non-classical hydrogen interactions and π-π interactions, which play a crucial role in the packing and stability of these molecules (Hou et al., 2013).

Applications De Recherche Scientifique

Molecular Structure and Coordination Chemistry

The molecule shows notable intermolecular π-π interactions and forms one-dimensional chains via these interactions. In a specific structure, the Zn(II) centers are coordinated by two Cl atoms and two N atoms from two ligands, forming one-dimensional P (+) and M (-) helical chains. These chains stack together through interchain π-π and C-H···π interactions, illustrating the molecule's potential in forming complex molecular architectures (Hou et al., 2013). Another study highlights the coordination chemistry of oxadiazole-bridged ligands with copper salts, presenting the formation of molecular complexes and supramolecules, further indicating its potential in designing novel molecular structures (Wu et al., 2013).

Anticancer Properties

Substituted 1,3,4-oxadiazoles and their derivatives have garnered considerable attention due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. A study focusing on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines reports their evaluation on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity and indicating the compound's potential in cancer therapy (Redda & Gangapuram, 2007).

Photophysical Properties

The molecule's derivatives have been studied for their photophysical properties. For instance, a study on AgI, CuI, and CdII coordination polymers based on the new asymmetrical ligand 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole explores their syntheses, characterization, and emission properties, indicating the potential use of these compounds in optoelectronic applications (Jin et al., 2019).

Organic Light-Emitting Diodes (OLEDs)

The molecule has applications in the field of OLEDs as well. A study presents m-terphenyl oxadiazole derivatives as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in devices resulted in reduced driving voltages, very high efficiency, and negligible roll-off, showcasing the molecule's utility in enhancing OLED performance (Shih et al., 2015).

Propriétés

IUPAC Name |

2-(2-methyl-4-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O/c1-9-12(13-20-21-14(22-13)15(16,17)18)11(7-8-19-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLILFLFOLJNYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C2=NN=C(O2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)